molecular formula C9H10BrClO2 B1412858 1-(4-Bromo-3-chlorophenoxy)propan-2-ol CAS No. 1934390-36-9

1-(4-Bromo-3-chlorophenoxy)propan-2-ol

Cat. No. B1412858
CAS RN: 1934390-36-9
M. Wt: 265.53 g/mol
InChI Key: ICOSPOALVGIIBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of reagents like sodium borohydride and aluminum trichloride . The reaction is carried out in a reaction flask with ethylene glycol dimethyl ether as the solvent . After the reaction, the mixture is poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, and then extracted with ethyl acetate . The solvent is then evaporated to obtain the product .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-3-chlorophenoxy)propan-2-ol consists of a bromine and a chlorine atom attached to the phenyl ring, which is further connected to a propan-2-ol group via an ether linkage . The InChI string for this compound is InChI=1S/C9H10BrClO2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromo-3-chlorophenoxy)propan-2-ol include a molecular weight of 265.53 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 29.5 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(4-Bromo-3-chlorophenoxy)propan-2-ol has been studied in the synthesis of various compounds with potential antimicrobial properties. For instance, Doraswamy and Ramana (2013) explored its role in synthesizing substituted phenyl azetidines, showing promising antimicrobial activity. Likewise, Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including this compound, which demonstrated significant antifungal activity against Candida strains (Doraswamy & Ramana, 2013); (Lima-Neto et al., 2012).

Photopolymerisation Properties

The compound has also been investigated in the context of photopolymerization. Allen et al. (1994) examined the photochemical and photopolymerization properties of related compounds, suggesting potential applications in photoinitiation and polymerization processes (Allen et al., 1994).

Fungicidal Activity

Kuzenkov and Zakharychev (2009) demonstrated the fungicidal activity of compounds structurally similar to 1-(4-Bromo-3-chlorophenoxy)propan-2-ol. This suggests potential applications in developing fungicides for agricultural use (Kuzenkov & Zakharychev, 2009).

properties

IUPAC Name

1-(4-bromo-3-chlorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSPOALVGIIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-chlorophenoxy)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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